2-Phenylbut-2-enenitrile
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Overview
Description
2-Phenyl-2-butenonitrile is an organic compound with the molecular formula C10H9N. It is a nitrile derivative with a phenyl group attached to a butenonitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-2-butenonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with acetaldehyde in the presence of a base. This reaction proceeds via a condensation mechanism, forming the desired nitrile compound.
Another method involves the use of Grignard reagents. For example, phenylmagnesium bromide can react with 2-butenonitrile to yield 2-phenyl-2-butenonitrile. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
On an industrial scale, 2-phenyl-2-butenonitrile can be produced using similar synthetic routes but optimized for large-scale production. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-butenonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of 2-phenyl-2-butenonitrile can yield amines or other reduced derivatives.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted nitriles or other functionalized compounds.
Scientific Research Applications
2-Phenyl-2-butenonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: 2-phenyl-2-butenonitrile is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-phenyl-2-butenonitrile depends on the specific reaction or application. In general, the nitrile group can participate in various chemical reactions, such as nucleophilic addition or substitution. The phenyl group can also influence the reactivity and stability of the compound through resonance and inductive effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbutyronitrile: This compound has a similar structure but with a different substitution pattern on the butenonitrile backbone.
Benzyl Cyanide: Another nitrile compound with a phenyl group, but with a different carbon chain length.
Phenylacetonitrile: Similar to benzyl cyanide but with a different position of the nitrile group.
Uniqueness
2-Phenyl-2-butenonitrile is unique due to its specific structure, which combines the reactivity of the nitrile group with the stability and resonance effects of the phenyl group. This makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
38586-17-3 |
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Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(E)-2-phenylbut-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7H,1H3/b9-2- |
InChI Key |
ZYBPSQSGQRMLDY-MBXJOHMKSA-N |
Isomeric SMILES |
C/C=C(/C#N)\C1=CC=CC=C1 |
Canonical SMILES |
CC=C(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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